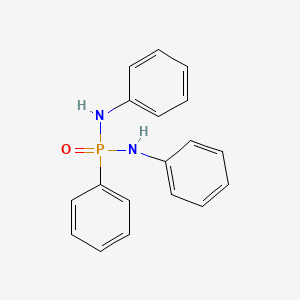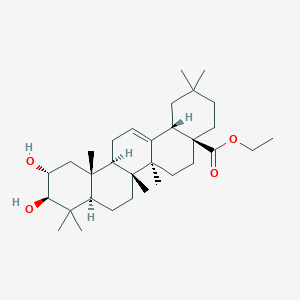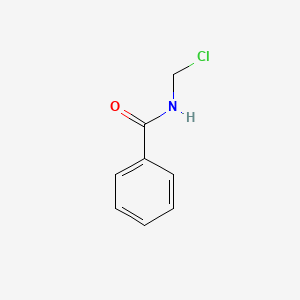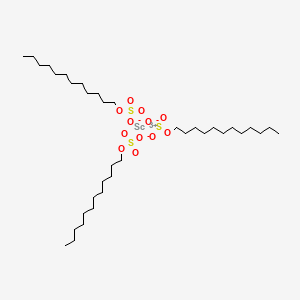
Benzenephosphonanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenephosphonanilide is an organic compound that features a benzene ring bonded to a phosphonanilide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenephosphonanilide typically involves the reaction of aniline with benzenephosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{C}_6\text{H}_5\text{PCl}_2 \rightarrow \text{C}_6\text{H}_5\text{P(NH}\text{C}_6\text{H}_5\text{)}_2 + 2\text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Benzenephosphonanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which Benzenephosphonanilide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Benzenephosphonic Acid: Similar in structure but lacks the anilide group.
Aniline: Contains the amino group but lacks the phosphonic moiety.
Phosphonanilide: Similar but may have different substituents on the benzene ring.
Uniqueness: Benzenephosphonanilide is unique due to the presence of both the benzene ring and the phosphonanilide group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications.
Propiedades
Número CAS |
4707-91-9 |
|---|---|
Fórmula molecular |
C18H17N2OP |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
N-[anilino(phenyl)phosphoryl]aniline |
InChI |
InChI=1S/C18H17N2OP/c21-22(18-14-8-3-9-15-18,19-16-10-4-1-5-11-16)20-17-12-6-2-7-13-17/h1-15H,(H2,19,20,21) |
Clave InChI |
QXKWWWLBIJJKTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NP(=O)(C2=CC=CC=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)
![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)


![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)

![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B13822118.png)


